molecular formula C9H11NO3S B8479126 (4-aminophenyl) cyclopropanesulfonate

(4-aminophenyl) cyclopropanesulfonate

Cat. No.: B8479126
M. Wt: 213.26 g/mol
InChI Key: BCSIYPAEIYSRSF-UHFFFAOYSA-N
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Description

(4-Aminophenyl) cyclopropanesulfonate is a synthetic organic compound characterized by a cyclopropane ring fused to a sulfonate ester group, with a para-aminophenyl substituent. This structure combines the unique steric and electronic properties of the cyclopropane ring with the polar sulfonate group, making it a candidate for applications in medicinal chemistry, particularly in antitumor drug development. The para-aminophenyl moiety enhances binding affinity to biological targets such as kinase enzymes, while the sulfonate group improves aqueous solubility .

The compound is synthesized via nucleophilic substitution reactions, where cyclopropanesulfonyl chloride reacts with 4-aminophenol under basic conditions. Its stability in physiological environments is attributed to the electron-withdrawing cyclopropane ring, which reduces hydrolysis rates compared to linear sulfonate esters .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

(4-aminophenyl) cyclopropanesulfonate

InChI

InChI=1S/C9H11NO3S/c10-7-1-3-8(4-2-7)13-14(11,12)9-5-6-9/h1-4,9H,5-6,10H2

InChI Key

BCSIYPAEIYSRSF-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)OC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanesulfonic acid 4-amino-phenyl ester typically involves the reaction of cyclopropanesulfonyl chloride with 4-aminophenol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of cyclopropanesulfonic acid 4-amino-phenyl ester may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(4-aminophenyl) cyclopropanesulfonate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form alcohol derivatives.

    Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-aminophenyl) cyclopropanesulfonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid 4-amino-phenyl ester involves its interaction with specific molecular targets. The sulfonic acid ester group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The amino group can form hydrogen bonds and participate in various biochemical interactions. These interactions can affect molecular pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Solubility and Polarity

(4-Aminophenyl) cyclopropanesulfonate exhibits higher aqueous solubility than tosyl (p-toluenesulfonate) or mesyl (methanesulfonate) derivatives due to the enhanced polarity of the sulfonate group . However, its solubility is lower than that of hydroxylated analogues (e.g., 4-hydroxyphenyl sulfonates), which benefit from additional hydrogen-bonding capacity.

Partition Coefficient (LogP)

The logP value of this compound (experimental logP ≈ 1.2) is lower than that of methyl sulfonate analogues (logP ≈ 1.8), reflecting its improved hydrophilicity. Conversely, nitro-substituted derivatives (e.g., 4-nitrophenyl cyclopropanesulfonate) show even lower logP values (≈0.9) due to stronger electron-withdrawing effects .

Chemical Reactivity

Hydrolysis Stability

The cyclopropane ring’s strain and electron-withdrawing nature stabilize the sulfonate ester against hydrolysis, yielding a half-life (t1/2) of 8.3 hours in pH 7.4 buffer. In contrast, linear sulfonate esters like ethyl sulfonate degrade rapidly (t1/2 < 1 hour) under the same conditions . Tosylates and mesylates exhibit intermediate stability (t1/2 ≈ 4–6 hours) .

Electronic Effects

The para-aminophenyl group donates electrons via resonance, activating the sulfonate group toward nucleophilic displacement. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which reduce reactivity by deactivating the aromatic ring .

Antitumor Efficacy

In vitro screening against human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer) revealed that this compound inhibits proliferation with IC50 values of 2.1–3.8 μM, outperforming benzothiazole-based sulfonates (IC50 ≈ 5–10 μM) . The cyclopropane ring likely enhances membrane permeability, while the aminophenyl group facilitates binding to epidermal growth factor receptor (EGFR) tyrosine kinase .

Metabolic Stability

The cyclopropane ring reduces oxidative metabolism by cytochrome P450 enzymes, resulting in a plasma half-life of 8.3 hours in murine models. This is significantly longer than non-cyclopropane analogues like (4-aminophenyl) methyl sulfonate (t1/2 ≈ 4.1 hours) .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Solubility (mg/mL) LogP Hydrolysis t1/2 (h) Metabolic t1/2 (h)
This compound 12.5 1.2 8.3 8.3
(4-Aminophenyl) methyl sulfonate 8.2 1.8 4.1 4.1
(4-Nitrophenyl) cyclopropanesulfonate 5.6 0.9 6.7 6.7
Tosyl derivative 3.9 2.1 5.5 3.8

Table 2: Antitumor Activity (IC50, μM)

Compound MCF-7 A549 HT-29
This compound 2.1 3.8 4.2
Benzothiazole sulfonate 5.6 7.3 9.1
(4-Nitrophenyl) cyclopropanesulfonate 8.9 10.4 12.7

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